molecular formula C15H20N4 B15216040 N,N-Diethyl-2,6-dimethyl-5-(pyridin-4-yl)pyrimidin-4-amine CAS No. 189944-09-0

N,N-Diethyl-2,6-dimethyl-5-(pyridin-4-yl)pyrimidin-4-amine

Cat. No.: B15216040
CAS No.: 189944-09-0
M. Wt: 256.35 g/mol
InChI Key: CKSWBNRLTIHXLV-UHFFFAOYSA-N
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Description

N,N-Diethyl-2,6-dimethyl-5-(pyridin-4-yl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyridine ring attached to a pyrimidine core, with diethyl and dimethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2,6-dimethyl-5-(pyridin-4-yl)pyrimidin-4-amine typically involves multi-step synthetic routes. One common method includes the condensation of 2,6-dimethyl-4-chloropyrimidine with 4-aminopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2,6-dimethyl-5-(pyridin-4-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyrimidine or pyridine compounds .

Scientific Research Applications

N,N-Diethyl-2,6-dimethyl-5-(pyridin-4-yl)pyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diethyl-2,6-dimethyl-5-(pyridin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-2,6-dimethyl-4-(pyridin-4-yl)pyridine-3,5-dicarboxamide
  • 2,6-Dichloro-N,N-dimethylpyridin-4-amine

Uniqueness

N,N-Diethyl-2,6-dimethyl-5-(pyridin-4-yl)pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

189944-09-0

Molecular Formula

C15H20N4

Molecular Weight

256.35 g/mol

IUPAC Name

N,N-diethyl-2,6-dimethyl-5-pyridin-4-ylpyrimidin-4-amine

InChI

InChI=1S/C15H20N4/c1-5-19(6-2)15-14(11(3)17-12(4)18-15)13-7-9-16-10-8-13/h7-10H,5-6H2,1-4H3

InChI Key

CKSWBNRLTIHXLV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1C2=CC=NC=C2)C)C

Origin of Product

United States

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